2-(3,4-Difluorophenyl)-1,3-dioxolane

Catalog No.
S1904263
CAS No.
773101-62-5
M.F
C9H8F2O2
M. Wt
186.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,4-Difluorophenyl)-1,3-dioxolane

CAS Number

773101-62-5

Product Name

2-(3,4-Difluorophenyl)-1,3-dioxolane

IUPAC Name

2-(3,4-difluorophenyl)-1,3-dioxolane

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

InChI

InChI=1S/C9H8F2O2/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4H2

InChI Key

JDIKHNSLOQHKLX-UHFFFAOYSA-N

SMILES

C1COC(O1)C2=CC(=C(C=C2)F)F

Canonical SMILES

C1COC(O1)C2=CC(=C(C=C2)F)F

Application in Pharmaceutical Industry

Organic Reagent

    Specific Scientific Field: Organic Chemistry

    Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular reaction or process in which “2-(3,4-Difluorophenyl)-1,3-dioxolane” is being used

    Results or Outcomes: The results or outcomes would also depend on the specific reaction or process.

Preparation of Ticagrelor

2-(3,4-Difluorophenyl)-1,3-dioxolane is classified as a dioxolane derivative featuring a difluorophenyl group. Its molecular formula is C9H8F2O2, and it has a molar mass of approximately 186.16 g/mol . The compound exhibits a unique structure characterized by a dioxolane ring that contributes to its chemical reactivity and potential applications in various fields.

The chemical reactivity of 2-(3,4-difluorophenyl)-1,3-dioxolane is largely influenced by the presence of the difluorophenyl group. This compound can undergo several reactions typical of dioxolanes, including:

  • Nucleophilic substitutions where the dioxolane ring may act as a leaving group.
  • Ring-opening reactions under acidic or basic conditions, leading to various derivatives.
  • Condensation reactions with other nucleophiles to form larger organic molecules.

These reactions are essential for synthesizing more complex compounds in organic chemistry.

The synthesis of 2-(3,4-difluorophenyl)-1,3-dioxolane can be achieved through several methods:

  • Refluxing 3,4-difluorobenzaldehyde with ethylene glycol in the presence of acid catalysts leads to the formation of the dioxolane ring.
  • Utilizing difluorobenzene derivatives in reaction schemes that involve protecting groups or other functional transformations to introduce the dioxolane moiety.

These synthetic routes highlight the versatility and accessibility of this compound for research and industrial applications.

2-(3,4-Difluorophenyl)-1,3-dioxolane has potential applications in various fields:

  • Organic synthesis, where it serves as an intermediate for creating more complex organic molecules.
  • Pharmaceutical development, particularly in designing new drugs with enhanced biological activities due to its unique structural features.
  • Material science, where fluorinated compounds are often used to improve the properties of polymers and coatings.

The interactions of 2-(3,4-difluorophenyl)-1,3-dioxolane with other chemical entities can provide insight into its reactivity and potential applications. Studies may include:

  • Reactivity profiles with nucleophiles or electrophiles.
  • Biological interaction studies that assess its efficacy against specific targets or pathways in living organisms.

Understanding these interactions is crucial for predicting its behavior in various chemical environments.

Several compounds share structural similarities with 2-(3,4-difluorophenyl)-1,3-dioxolane. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
2-(4-Chlorophenyl)-1,3-dioxolaneChlorine substitution on phenylModerate antimicrobial activity
2-(Phenyl)-1,3-dioxolaneNo fluorine substituentsAnticonvulsant properties
2-(3-Fluorophenyl)-1,3-dioxolaneSingle fluorine substitutionPotentially less reactive than difluoro variant

The presence of two fluorine atoms in 2-(3,4-difluorophenyl)-1,3-dioxolane enhances its lipophilicity and may contribute to improved biological activity compared to its analogs. This unique feature makes it an attractive candidate for further research in medicinal chemistry and material science.

The fundamental physical properties of 2-(3,4-Difluorophenyl)-1,3-dioxolane have been characterized through various experimental and predictive methods. The compound exists as a clear colorless liquid at room temperature [1], with a molecular formula of C9H8F2O2 and a molecular weight of 186.15-186.16 g/mol [1] [3]. The compound is identified by its Chemical Abstracts Service registry number 773101-62-5 [1] [3].

Table 1: Physical Constants of 2-(3,4-Difluorophenyl)-1,3-dioxolane

PropertyValueUnitsMethod/Source
Molecular Weight186.15-186.16g/molExperimental [1] [3]
Boiling Point228.1 ± 40.0°CPredicted [3] [4] [5]
Density1.298 ± 0.06g/cm³Predicted [3] [4] [5]
Refractive Index (n20/D)1.4820-1.4860-Experimental [1]
Flash Point98.6°CCalculated [4] [5]
Vapor Pressure (25°C)0.112mmHgCalculated [4]
Purity (Gas Chromatography)≥97.5%-Analytical [1]

The boiling point of 228.1°C reflects the enhanced intermolecular forces resulting from the fluorinated aromatic system and the polar dioxolane ring [3] [4]. The density value of 1.298 g/cm³ is consistent with the presence of fluorine atoms, which contribute to increased molecular mass while maintaining a relatively compact structure [3] [4] [5].

The refractive index range of 1.4820-1.4860 at 20°C indicates moderate optical density, characteristic of compounds containing both aromatic and heterocyclic components [1]. The relatively high flash point of 98.6°C suggests good thermal stability and reduced fire hazard compared to more volatile organic compounds [4] [5].

Thermodynamic Properties

Specific thermodynamic data for 2-(3,4-Difluorophenyl)-1,3-dioxolane are limited in the literature. However, insights can be derived from related dioxolane compounds and theoretical considerations based on the molecular structure.

Table 2: Estimated Thermodynamic Properties

PropertyEstimated ValueReference CompoundSource
Heat Capacity (gas, 298.15K)~80-90J K⁻¹ mol⁻¹Based on 1,3-dioxolane: 71.01 ± 4.0 [6]
Entropy (gas, 298.15K)~320-340J K⁻¹ mol⁻¹Based on 1,3-dioxolane: 299.82 ± 3.0 [6]
Standard Enthalpy of FormationNot determinedkJ mol⁻¹No experimental data available

The parent compound 1,3-dioxolane exhibits a gas-phase enthalpy of formation of -298.00 ± 1.40 kJ mol⁻¹ and an entropy of 299.82 ± 3.0 J K⁻¹ mol⁻¹ at 298.15 K [6]. The fluorinated derivative is expected to have modified thermodynamic properties due to the electron-withdrawing effects of the difluorophenyl substituent.

Research on fluorinated organic compounds indicates that fluorine substitution typically decreases the enthalpy of formation (makes it more negative) due to the high bond strength of C-F bonds [7]. However, specific calorimetric studies for this compound have not been reported in the current literature.

Solubility Profile in Various Solvents

The solubility characteristics of 2-(3,4-Difluorophenyl)-1,3-dioxolane are determined by its molecular structure, which combines hydrophobic fluorinated aromatic components with polar ether functionalities.

Table 3: Solubility Profile

Solvent TypeSolubilityMechanismSource
WaterSlightly solubleLimited H-bonding, hydrophobic aromatic ring [8]
Organic solventsSolubleCompatible polarity, π-π interactions
Polar aprotic solventsExpected good solubilityDipole-dipole interactionsStructural analysis
Non-polar solventsExpected moderate solubilityVan der Waals forcesStructural analysis

The compound exhibits slightly soluble behavior in water [8] , which is attributed to the hydrophobic character of the difluorophenyl group. The presence of fluorine atoms enhances the hydrophobic nature compared to non-fluorinated analogs. However, the dioxolane ring provides some polarity through its ether oxygen atoms, enabling limited aqueous solubility.

In organic solvents, the compound demonstrates good solubility , facilitated by the aromatic system's ability to engage in π-π interactions and the overall molecular polarity that matches intermediate-polarity organic media.

Partition Coefficients and Lipophilicity

The lipophilicity of 2-(3,4-Difluorophenyl)-1,3-dioxolane has been characterized through computational methods, providing insights into its membrane permeability and bioavailability potential.

Table 4: Lipophilicity Parameters

ParameterValueMethodImplications
LogP (octanol/water)2.01020Calculated [5]Moderate lipophilicity
Polar Surface Area18.46 ŲCalculated [5]Low polarity
Hydrophobic characterModerate to highStructural analysis Limited water interaction

The LogP value of 2.01 indicates moderate lipophilicity [5], suggesting the compound can partition favorably into lipid membranes while maintaining some aqueous solubility. This value places it within the range typical for compounds with potential biological activity, as it satisfies Lipinski's rule of five for drug-like properties.

Research on fluorinated compounds demonstrates that fluorine substitution can significantly modulate lipophilicity [10] [11] [12]. The difluorophenyl group contributes to increased lipophilicity compared to non-fluorinated analogs, while the dioxolane ring provides a moderating polar influence.

Studies on similar fluorinated dioxolane derivatives indicate that the relative stereochemistry and fluorination pattern can substantially impact partition coefficients [10] [13]. The 3,4-difluoro substitution pattern in this compound represents an intermediate case between mono-fluorinated and highly fluorinated derivatives.

Surface Properties and Molecular Interactions

The surface properties of 2-(3,4-Difluorophenyl)-1,3-dioxolane arise from its unique combination of polar and non-polar structural elements, although specific experimental measurements are not available in the current literature.

Table 5: Molecular Interaction Characteristics

Interaction TypeStrengthContributing FactorsImpact
Van der Waals forcesEnhancedFluorine atoms, aromatic systemIntermolecular attraction
Dipole-dipole interactionsModerateC-F bonds, ether oxygensMolecular orientation
π-π interactionsPresentAromatic ring systemStacking behavior
Hydrogen bondingLimitedNo H-bond donors, weak acceptorsMinimal contribution

The dipole moment of the molecule is significantly influenced by the electronegative fluorine atoms, creating permanent charge separation that affects intermolecular interactions. The C-F bonds (bond dipole ~1.4 D each) contribute to a net molecular dipole that facilitates orientation-dependent interactions.

Surface tension behavior can be inferred from related dioxolane compounds. Studies on 1,3-dioxolane mixtures show that surface tension varies significantly with molecular substitution [14] [15] [16]. The fluorinated aromatic group is expected to reduce surface tension compared to the parent dioxolane due to the lower surface energy of fluorinated compounds.

The interfacial properties are modulated by the compound's amphiphilic character - the polar dioxolane ring provides hydrophilic character while the fluorinated phenyl group contributes hydrophobic behavior. This structural duality suggests potential surface-active properties, though quantitative measurements require experimental validation.

Molecular packing in the liquid state is influenced by the balance between attractive forces (dipole-dipole, van der Waals) and steric requirements of the substituted dioxolane ring. The 5-membered dioxolane ring provides conformational flexibility that affects bulk physical properties and interfacial behavior.

XLogP3

1.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-(3,4-Difluorophenyl)-1,3-dioxolane

Dates

Last modified: 08-16-2023

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